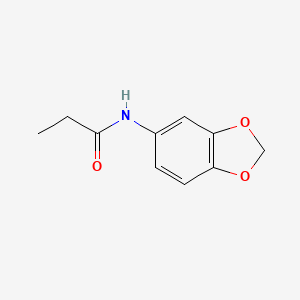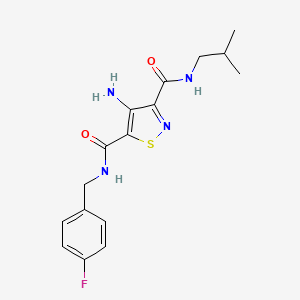
3-乙基-3-甲基吡咯烷
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-Ethyl-3-methylpyrrolidine is a heterocyclic organic compound with the molecular formula C7H15N. It is a derivative of pyrrolidine, characterized by the presence of an ethyl group and a methyl group attached to the nitrogen-containing five-membered ring.
科学研究应用
3-Ethyl-3-methylpyrrolidine has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is used in the study of enzyme mechanisms and as a probe in biochemical assays.
Medicine: It is investigated for its potential pharmacological properties, including its role as a precursor in drug synthesis.
Industry: The compound is utilized in the production of specialty chemicals and as an intermediate in organic synthesis
作用机制
Target of Action
It is known that pyrrolidine derivatives, such as 3-ethyl-3-methylpyrrolidine, can interact with various biological targets due to their versatile scaffold .
Mode of Action
It is known that pyrrolidine derivatives can interact with their targets in a variety of ways, including binding to receptors, inhibiting enzymes, or modulating ion channels .
Biochemical Pathways
It is known that pyrrolidine derivatives can influence various biochemical pathways, depending on their specific targets .
Pharmacokinetics
It is known that the physicochemical properties of pyrrolidine derivatives can influence their adme properties .
Result of Action
It is known that pyrrolidine derivatives can have various effects at the molecular and cellular level, depending on their specific targets and mode of action .
Action Environment
It is known that environmental factors can influence the action of pyrrolidine derivatives .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 3-Ethyl-3-methylpyrrolidine can be achieved through several methods. One common approach involves the cyclization of appropriate precursors. For instance, the reaction of 3-chloropropylamine with ethylmagnesium bromide followed by cyclization can yield 3-Ethyl-3-methylpyrrolidine. Another method involves the use of 1,3-dipolar cycloaddition reactions between a nitrone and an olefin .
Industrial Production Methods: Industrial production of 3-Ethyl-3-methylpyrrolidine typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Catalysts such as iridium or rhodium complexes are often employed to facilitate the cyclization process. The reaction conditions are carefully controlled to maintain the desired temperature and pressure, ensuring efficient production .
化学反应分析
Types of Reactions: 3-Ethyl-3-methylpyrrolidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: It can participate in nucleophilic substitution reactions, where the nitrogen atom acts as a nucleophile.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides are employed under basic conditions.
Major Products:
Oxidation: N-oxides of 3-Ethyl-3-methylpyrrolidine.
Reduction: Various amine derivatives.
Substitution: Alkylated or acylated pyrrolidine derivatives.
相似化合物的比较
Pyrrolidine: The parent compound, lacking the ethyl and methyl substituents.
3-Methylpyrrolidine: A derivative with only a methyl group attached.
3-Ethylpyrrolidine: A derivative with only an ethyl group attached
Uniqueness: 3-Ethyl-3-methylpyrrolidine is unique due to the presence of both ethyl and methyl groups, which confer distinct steric and electronic properties. These substituents influence the compound’s reactivity and interactions with biological targets, making it a valuable compound for specific applications in research and industry .
属性
IUPAC Name |
3-ethyl-3-methylpyrrolidine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15N/c1-3-7(2)4-5-8-6-7/h8H,3-6H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DWEXCXIEVRCDTE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1(CCNC1)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H15N |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
113.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
34971-67-0 |
Source


|
| Record name | 3-ethyl-3-methylpyrrolidine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![1,3-dimethyl-2,4-dioxo-7-propyl-N-((1-(thiazol-2-yl)pyrrolidin-2-yl)methyl)-2,3,4,7-tetrahydro-1H-pyrrolo[2,3-d]pyrimidine-6-carboxamide](/img/structure/B2553827.png)
![3,5-Dioxo-2-[3-(trifluoromethyl)phenyl]-2,3,4,5-tetrahydro-1,2,4-triazine-6-carbonitrile](/img/structure/B2553829.png)




![2-(4-bromophenyl)-N-(2-methyl-3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)acetamide](/img/structure/B2553837.png)
![6-bromo-3,3-dimethyl-2,3-dihydro-1H-pyrrolo[3,2-b]pyridine](/img/structure/B2553839.png)
![2-{5-amino-4-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]-3-(methylsulfanyl)-1H-pyrazol-1-yl}-N-phenylacetamide](/img/structure/B2553841.png)
![N-[2-(5,8-dimethyl-2-oxo-1H-quinolin-3-yl)ethyl]-3,3-diphenylpropanamide](/img/new.no-structure.jpg)


![N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-((3-(p-tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamide](/img/structure/B2553846.png)
![3-((3-(benzo[d]thiazol-2-yl)-7-hydroxy-2-oxo-2H-chromen-8-yl)methyl)-3,4,5,6-tetrahydro-1H-1,5-methanopyrido[1,2-a][1,5]diazocin-8(2H)-one](/img/structure/B2553850.png)
